5-(4-Nitrophenyl)-1-phenyl-1h-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
14213-27-5 |
|---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-15-16-17(13)11-4-2-1-3-5-11/h1-9H |
InChI Key |
IOLDWWUVEIYATK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Design for 5 4 Nitrophenyl 1 Phenyl 1h Tetrazole
Classical [3+2] Cycloaddition Routes to 5-Substituted-1H-Tetrazole Precursors
The most prevalent method for synthesizing the tetrazole core is the [3+2] cycloaddition of a nitrile with an azide (B81097). nih.govacs.org This reaction forms the basis for producing the precursor, 5-(4-nitrophenyl)-1H-tetrazole, from 4-nitrobenzonitrile (B1214597) and an azide source, typically sodium azide. researchgate.net
While the cycloaddition can proceed thermally, it often requires harsh conditions, such as high temperatures and the use of toxic solvents like DMF. researchgate.netthieme-connect.com To overcome these limitations, various catalytic systems have been developed to enhance reaction rates and improve yields under milder conditions. nih.govacs.org
Transition metal catalysts, particularly those based on copper and cobalt, have proven effective. nih.govnih.gov For instance, a Cobalt(II) complex with a tetradentate ligand has been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to organonitriles. nih.govacs.org Copper catalysts, including copper(I) iodide and various copper(II) complexes, are also widely used to promote the reaction between nitriles and trimethylsilyl (B98337) azide or sodium azide. nih.govresearchgate.net The proposed mechanism often involves the in situ formation of a metal azide species, which then undergoes cycloaddition with the nitrile. nih.gov
The use of heterogeneous catalysts, such as nanomaterials, offers advantages in terms of catalyst recovery and reusability, aligning with green chemistry principles. nih.govrsc.org For example, copper complexes immobilized on magnetic nanoparticles have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles. nanomaterchem.com
Table 1: Comparison of Catalytic Systems for the Synthesis of 5-Substituted-1H-Tetrazoles
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cobalt(II) Complex | Sodium Azide | Methanol | Reflux | 12-24 | 85-95 | nih.gov |
| Copper(I) Iodide | Trimethylsilyl Azide | DMF/Methanol | 80-120 | 12-24 | 70-90 | nih.govresearchgate.net |
| Fe3O4@SiO2/ligand/Cu(II) | Sodium Azide | DMF | 110 | 5-8 | 90-98 | nanomaterchem.com |
| Zinc Salts | Sodium Azide | Water | 100 | 12-24 | 80-95 | organic-chemistry.org |
The [3+2] cycloaddition between a nitrile and an azide source like sodium azide leads directly to the 5-substituted 1H-tetrazole, where the proton is attached to one of the nitrogen atoms of the ring. This regioselectivity is a key feature of this synthetic route. The subsequent substitution of this proton with a phenyl group is discussed in the following sections.
Strategies for N1-Phenyl Substitution in 5-(4-Nitrophenyl)-1H-tetrazole
Once the 5-(4-nitrophenyl)-1H-tetrazole precursor is obtained, the next critical step is the introduction of the phenyl group at the N1 position. The alkylation and arylation of tetrazoles can lead to a mixture of N1 and N2 isomers, making regioselective synthesis a significant challenge. rsc.org
Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type couplings, are a powerful tool for forming C-N bonds and have been successfully applied to the N-arylation of various nitrogen-containing heterocycles. mdpi.comorganic-chemistry.org This methodology can be applied to the regioselective synthesis of 1,5-disubstituted tetrazoles. The reaction typically involves the coupling of the 5-substituted 1H-tetrazole with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a copper catalyst, a ligand, and a base. organic-chemistry.org
The choice of ligand is crucial for the efficiency and regioselectivity of the reaction. Ligands such as trans-1,2-cyclohexanediamine have been shown to be effective in promoting the copper-catalyzed N-arylation of heterocycles. organic-chemistry.org The reaction conditions, including the choice of solvent and base, also play a significant role in determining the outcome of the reaction.
Table 2: Conditions for Copper-Catalyzed N-Arylation of Tetrazoles
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| CuI | trans-1,2-cyclohexanediamine | K3PO4 | Toluene | 110 | organic-chemistry.org |
| CuO Nanoparticles | None | K2CO3 | Toluene | 180 | mdpi.com |
| Fe3O4@SiO2/ligand/Cu(II) | Salen-type | Cs2CO3 | DMF | 120 | nanomaterchem.com |
Besides direct N-arylation, other strategies can be employed to introduce the phenyl group at the N1 position. One approach involves a multi-component reaction where an amine, an orthoformate, and sodium azide react to form a 1-substituted tetrazole. rsc.orgresearchgate.net For the synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole, this would conceptually involve a reaction between aniline (B41778), triethyl orthoformate, and sodium azide to form 1-phenyl-1H-tetrazole, which would then need to be functionalized at the 5-position. However, direct C-H arylation at the 5-position of a pre-formed 1-phenyl-1H-tetrazole is a challenging transformation.
A more plausible alternative route involves the synthesis of 1-phenyl-5-bromotetrazole followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organometallic reagent derived from 4-nitrophenylboronic acid or a related derivative. nih.gov
Green Chemistry Principles in the Synthesis of Disubstituted Tetrazoles
The principles of green chemistry are increasingly being applied to the synthesis of tetrazoles to minimize environmental impact and enhance safety. jchr.orgeurekaselect.combenthamdirect.com Key areas of focus include the use of safer solvents, development of reusable catalysts, and the design of energy-efficient processes. nih.gov
The use of water as a solvent in the presence of zinc salts for the cycloaddition reaction is a notable green approach. organic-chemistry.org Nanomaterial-based catalysts are also at the forefront of green tetrazole synthesis due to their high efficiency and recyclability. nih.govrsc.org Magnetic nanoparticles, in particular, allow for easy separation of the catalyst from the reaction mixture using an external magnet. nih.gov
Microwave-assisted synthesis has emerged as an energy-efficient method that can significantly reduce reaction times and improve yields for the synthesis of 5-substituted 1H-tetrazoles. thieme-connect.com Multicomponent reactions (MCRs), such as the Ugi-azide reaction, offer a step- and atom-economical approach to constructing complex tetrazole derivatives in a single pot, thereby reducing waste generation. eurekaselect.combeilstein-journals.orgnih.gov
Table 3: Green Chemistry Approaches in Tetrazole Synthesis
| Green Principle | Approach | Example | Reference |
|---|---|---|---|
| Safer Solvents | Use of water as a reaction medium | Zn(OTf)2-catalyzed cycloaddition in water | organic-chemistry.org |
| Catalysis | Use of reusable heterogeneous catalysts | Fe3O4 nanoparticle-supported copper catalyst | nanomaterchem.comresearchgate.net |
| Energy Efficiency | Microwave-assisted synthesis | Microwave-accelerated conversion of nitriles to tetrazoles | thieme-connect.com |
| Atom Economy | Multicomponent reactions | Ugi-azide reaction for the synthesis of 1,5-disubstituted tetrazoles | beilstein-journals.orgnih.gov |
Exploration of Sustainable Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental impact and efficiency of a chemical synthesis. In the context of tetrazole synthesis, a shift from conventional volatile organic compounds to more sustainable alternatives is a key area of research. While specific studies focusing exclusively on the synthesis of this compound in a wide array of green solvents are limited, valuable insights can be drawn from the synthesis of its precursors and analogous structures.
Water has emerged as a highly promising sustainable solvent for the synthesis of various tetrazole derivatives. For instance, the synthesis of 1-aryl and 5-aryl-1H-tetrazoles has been successfully carried out in an aqueous medium using an ecofriendly heterogeneous nano-catalyst. nih.gov The ionic nature of some catalysts makes them particularly effective in polar protic solvents like water. nih.gov While direct evidence for the synthesis of the title compound in water is not yet prevalent, the successful synthesis of its parent moieties in this solvent suggests a promising avenue for future exploration.
Solvent-free, or neat, reaction conditions represent another significant step towards sustainable synthesis by minimizing solvent waste. Research on the synthesis of related compounds, such as 1-(4-nitrophenyl)-1H-tetrazole, has demonstrated that solvent-free conditions can lead to high yields, often with the aid of a catalyst. In one study, the optimal yield for a copper nano-catalyst mediated synthesis was achieved under solvent-free conditions at 100°C. This approach not only reduces environmental impact but can also simplify product purification.
Other polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used in tetrazole synthesis and have been employed in the preparation of the precursor, 5-(4-nitrophenyl)-1H-tetrazole. scielo.brscielo.org.za While effective, their higher boiling points and environmental concerns are driving research towards more benign alternatives. The exploration of ionic liquids and deep eutectic solvents as green reaction media for tetrazole synthesis is an active area of research, though specific applications to the title compound are yet to be extensively reported.
The following table summarizes the exploration of different solvents for the synthesis of related tetrazole compounds, offering insights into potential sustainable options for this compound.
Table 1: Investigation of Solvents in the Synthesis of Tetrazole Derivatives
| Solvent | Catalyst System | Compound Synthesized | Yield (%) | Reference |
|---|---|---|---|---|
| Water | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | 1-Aryl-1H-tetrazoles | High | nih.gov |
| Solvent-free | Copper nano-catalyst | 1-(4-Nitrophenyl)-1H-tetrazole | 94 | |
| DMSO | Cuttlebone (metal-free) | 5-(4-Nitrophenyl)-1H-tetrazole | 95 | |
| DMF | Nano-TiCl4.SiO2 | 5-Substituted-1H-tetrazoles | Good | scielo.org.za |
| Water | CuSO4·5H2O | 5-Phenyl-1H-tetrazole | Low | scielo.br |
Development of Heterogeneous and Recyclable Catalytic Systems (e.g., Metal-Free Catalysts, Nanoparticle Catalysts)
The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the synthesis of tetrazoles, a variety of innovative catalytic systems have been reported, offering high efficiency and the potential for reuse.
Metal-Free Catalysts:
A notable advancement is the use of metal-free heterogeneous catalysts. Cuttlebone, a naturally occurring and biodegradable material, has been successfully employed as a catalyst for the synthesis of 5-substituted-1H-tetrazoles. In the synthesis of 5-(4-nitrophenyl)-1H-tetrazole, powdered cuttlebone in DMSO at 110°C for 30 minutes resulted in a 95% yield. The catalytic activity of cuttlebone is attributed to its porous structure and the presence of components that can activate the nitrile group towards cycloaddition. Another example is OSU-6, a type of mesoporous silica, which has been used as an efficient, metal-free, heterogeneous catalyst for the synthesis of 5-aryl-1H-tetrazoles. mdpi.com
Nanoparticle Catalysts:
Nanoparticle-based catalysts have garnered significant attention due to their high surface area-to-volume ratio, which often translates to enhanced catalytic activity. Several studies have demonstrated the utility of magnetic nanoparticles in tetrazole synthesis, as they can be easily recovered from the reaction mixture using an external magnet, facilitating their reuse.
For instance, a novel ecofriendly heterogeneous catalyst consisting of a Schiff base coordinated Cu(II) complex covalently attached to Fe3O4@SiO2 nanoparticles has been used for the synthesis of 1-aryl and 5-aryl-1H-tetrazoles in water with high yields. nih.gov The catalyst was shown to be recyclable, with only a minor loss in activity after several cycles. nih.gov Similarly, nano-TiCl4.SiO2 has been reported as an efficient and reusable catalyst for the preparation of 5-substituted 1H-tetrazole derivatives in good yields. scielo.org.za
The following table provides examples of heterogeneous and recyclable catalysts used in the synthesis of tetrazole derivatives.
Table 2: Heterogeneous and Recyclable Catalysts in Tetrazole Synthesis
| Catalyst | Catalyst Type | Compound Synthesized | Key Advantages | Reference |
|---|---|---|---|---|
| Cuttlebone | Metal-Free, Natural | 5-(4-Nitrophenyl)-1H-tetrazole | Low-cost, biodegradable, high yield | |
| Fe3O4@SiO2-Im[Br]-SB-Cu(II) | Nanoparticle, Magnetic | 1-Aryl & 5-Aryl-1H-tetrazoles | Recyclable, high efficiency in water | nih.gov |
| Nano-TiCl4.SiO2 | Nanoparticle | 5-Substituted-1H-tetrazoles | Reusable, good yields | scielo.org.za |
| CoY Zeolite | Heterogeneous | 5-(p-Nitrophenyl)-1H-tetrazole | Reusable, high yield | |
| CuO Nanoparticles | Nanoparticle | 5-Phenyl-1H-tetrazole | Recyclable, effective with microwave | researchgate.net |
Optimization of Reaction Parameters and Yield Enhancement
The optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial for maximizing the yield of this compound while minimizing energy consumption and by-product formation.
Temperature:
The reaction temperature can significantly influence the rate of tetrazole formation. For the synthesis of 5-(p-nitrophenyl)-1H-tetrazole using a reusable CoY zeolite catalyst, a high yield of 95% was achieved, indicating that elevated temperatures are often beneficial for this type of cycloaddition reaction. In the case of the copper nano-catalyst for 1-(4-nitrophenyl)-1H-tetrazole, a temperature of 100°C was found to be optimal under solvent-free conditions. For the metal-free synthesis of 5-(4-nitrophenyl)-1H-tetrazole using cuttlebone, a temperature of 110°C was employed. rsc.org It is evident that the optimal temperature is dependent on the specific catalytic system and substrates used.
Reaction Time:
Minimizing the reaction time is desirable for improving process efficiency. The use of highly active catalysts can significantly shorten the required reaction duration. For example, the synthesis of 5-(4-nitrophenyl)-1H-tetrazole with cuttlebone as a catalyst was completed in just 30 minutes. Microwave irradiation has also been shown to dramatically reduce reaction times in the synthesis of 5-phenyl-1H-tetrazole using CuO nanoparticles, with a 99% yield achieved in just 15 minutes. researchgate.net
Catalyst Loading:
The amount of catalyst used is another critical parameter to optimize. Ideally, the lowest possible catalyst loading that provides a high yield in a reasonable time is sought to minimize cost and potential product contamination. For the synthesis of 1-aryl-1H-tetrazoles using the Fe3O4@SiO2-based nano-catalyst, the optimal catalyst loading was found to be 0.6 mol%. nih.gov Increasing the catalyst amount beyond the optimum often does not lead to a significant increase in yield and can be economically unfavorable.
The following table presents a summary of optimized reaction parameters from studies on related tetrazole syntheses, which can serve as a guide for the synthesis of this compound.
Table 3: Optimization of Reaction Parameters for Tetrazole Synthesis
| Parameter | Catalyst System | Compound | Optimized Value | Outcome | Reference |
|---|---|---|---|---|---|
| Temperature | CoY Zeolite | 5-(p-Nitrophenyl)-1H-tetrazole | - | 95% Yield | |
| Temperature | Copper nano-catalyst | 1-(4-Nitrophenyl)-1H-tetrazole | 100°C (solvent-free) | 94% Yield | |
| Reaction Time | Cuttlebone | 5-(4-Nitrophenyl)-1H-tetrazole | 30 minutes | 95% Yield | |
| Reaction Time | CuO Nanoparticles (Microwave) | 5-Phenyl-1H-tetrazole | 15 minutes | 99% Yield | researchgate.net |
| Catalyst Loading | Fe3O4@SiO2-Im[Br]-SB-Cu(II) | 1-Aryl-1H-tetrazoles | 0.6 mol% | High Yield | nih.gov |
Advanced Spectroscopic and Crystallographic Elucidation of Molecular Architecture
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution by probing the magnetic properties of atomic nuclei.
The ¹H and ¹³C NMR spectra provide foundational information about the hydrogen and carbon framework of the molecule. For the isomer 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole, the distinct electronic environments of the two different phenyl rings and the tetrazole core give rise to a predictable set of signals.
The ¹H NMR spectrum, recorded in Chloroform-d, displays characteristic signals for the aromatic protons. The protons on the phenyl ring attached to the tetrazole at the N-2 position and those on the 4-nitrophenyl group at the C-5 position exhibit unique chemical shifts due to their different electronic surroundings. The electron-withdrawing nature of the nitro group causes the protons on its adjacent ring to be deshielded, shifting them downfield.
Similarly, the ¹³C NMR spectrum reveals the carbon skeleton. The spectrum shows distinct signals for each carbon atom, with the carbon attached to the nitro group and the tetrazole carbon appearing at characteristic chemical shifts. A study reported the following spectral data for the 2-phenyl isomer nih.gov:
| Spectrum | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | 7.53–7.63 (m, 3H) | Protons on N-phenyl ring |
| 8.22 (d, J = 8.3 Hz, 2H) | Protons on N-phenyl ring | |
| 8.40 (d, J = 9.1 Hz, 2H) | Protons on C-nitrophenyl ring | |
| 8.46 (d, J = 9.2 Hz, 2H) | Protons on C-nitrophenyl ring | |
| ¹³C NMR (100 MHz, CDCl₃) | 120.1 | Aromatic and Tetrazole Carbons |
| 124.4 | ||
| 127.9 | ||
| 129.9 | ||
| 130.3 | ||
| 133.2 | ||
| 136.8 | ||
| 149.2 | ||
| 163.5 |
While specific 2D NMR experimental data for 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole is not detailed in the available literature, these techniques are crucial for confirming assignments.
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the connectivity of adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons over two to three bonds. This would be particularly useful in confirming the connectivity between the phenyl rings and the tetrazole core, for instance, by showing a correlation from the protons on the N-phenyl ring to the tetrazole carbon atom.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Investigations
Although an experimental spectrum for the specific target compound is not available, the characteristic vibrational frequencies can be predicted based on its functional groups. The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the nitro group, the aromatic rings, and the tetrazole nucleus.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro Group (Ar-NO₂) | Asymmetric Stretching | ~1530–1500 |
| Symmetric Stretching | ~1355–1335 | |
| Aromatic Rings (C=C) | Ring Stretching | ~1600, ~1585, ~1475 |
| C-H Stretching | ~3100–3000 | |
| C-H Out-of-plane Bending | ~900–690 | |
| Tetrazole Ring | Ring Stretching (C=N, N=N) | ~1475–1385 |
| Ring Bending | ~1200–900 |
The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and easily identifiable. The various stretching and bending modes of the C-H and C=C bonds in the phenyl rings, along with the characteristic vibrations of the tetrazole ring, would complete the infrared signature of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. For a molecule with the formula C₁₃H₉N₅O₂, the calculated exact mass provides a highly accurate confirmation of its identity.
Calculated Exact Mass: 267.0756 g/mol
While experimental HRMS data is not published, elemental analysis of the isomer 5-(4-Nitrophenyl)-2-phenyl-2H-tetrazole has confirmed the C₁₃H₉N₅O₂ formula nih.gov. In mass spectrometry, 1,5-disubstituted tetrazoles often exhibit characteristic fragmentation patterns. A primary and highly characteristic fragmentation pathway for many tetrazoles involves the extrusion of a molecule of nitrogen gas (N₂), which has a mass of approximately 28 amu. This would lead to a significant fragment ion that can undergo further decomposition. The presence of the nitro group would also influence fragmentation, potentially leading to the loss of NO or NO₂.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
The tetrazole ring is characterized by a network of carbon-nitrogen and nitrogen-nitrogen bonds. The C-N bonds are typically in the range of 1.32-1.35 Å, while the N-N bonds are slightly shorter, around 1.30-1.34 Å. The internal angles of the tetrazole ring are all close to 108°, consistent with a five-membered aromatic ring. The bond connecting the tetrazole ring to the 4-nitrophenyl group (C-C bond) is a standard single bond with a length of approximately 1.48 Å.
Within the 4-nitrophenyl group, the C-C bond lengths in the benzene (B151609) ring are expected to be uniform at about 1.39 Å, characteristic of an aromatic system. The C-N bond of the nitro group is typically around 1.47 Å, and the N-O bonds are approximately 1.22 Å. The bond angles within the benzene ring are all close to 120°.
Illustrative data based on related structures is presented in the tables below.
Interactive Table: Typical Bond Lengths for 5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole Analogs
| Atom 1 | Atom 2 | Bond Type | Typical Length (Å) |
| C(tetrazole) | N(tetrazole) | C=N | 1.33 |
| N(tetrazole) | N(tetrazole) | N-N | 1.32 |
| C(tetrazole) | C(phenyl) | C-C | 1.48 |
| C(phenyl) | C(phenyl) | C-C (aromatic) | 1.39 |
| C(phenyl) | N(nitro) | C-N | 1.47 |
| N(nitro) | O(nitro) | N-O | 1.22 |
Interactive Table: Typical Bond Angles for this compound Analogs
| Atom 1 | Atom 2 | Atom 3 | Typical Angle (°) |
| N(tetrazole) | C(tetrazole) | N(tetrazole) | 108 |
| N(tetrazole) | N(tetrazole) | N(tetrazole) | 108 |
| C(phenyl) | C(tetrazole) | N(tetrazole) | 125 |
| C(phenyl) | C(phenyl) | C(phenyl) | 120 |
| C(phenyl) | C(phenyl) | N(nitro) | 118 |
| O(nitro) | N(nitro) | O(nitro) | 124 |
Analysis of Conformational Preferences and Dihedral Angles
A key structural feature of nitrophenyl-tetrazole derivatives is the relative orientation of the tetrazole and the aryl rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the nitrogen atoms of the tetrazole ring, a completely planar conformation is generally not favored.
Crystallographic studies of analogous compounds, such as 5-(4-methyl-3-nitrophenyl)-1H-tetrazole and 5-(2-methyl-5-nitrophenyl)-1H-tetrazole, reveal that the benzene ring and the tetrazole ring are not coplanar. researchgate.netresearchgate.net In these related structures, the dihedral angle between the two rings is significant, ranging from approximately 38° to 46°. researchgate.netresearchgate.net This twisted conformation represents a compromise between electronic conjugation, which would favor planarity, and the minimization of steric repulsion. It is therefore highly probable that this compound adopts a similar non-planar conformation in the solid state.
The dihedral angle is a critical parameter as it influences the extent of π-electron delocalization between the two ring systems, which in turn can affect the compound's electronic properties and reactivity.
Investigation of Crystal Packing Motifs: Intermolecular Interactions
The arrangement of molecules in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions are expected to dictate the crystal packing.
N—H···N Hydrogen Bonding: A prominent feature in the crystal structures of many 1H-tetrazole derivatives is the presence of intermolecular N—H···N hydrogen bonds. researchgate.netresearchgate.net The acidic proton on one tetrazole ring forms a hydrogen bond with a nitrogen acceptor on an adjacent molecule. This type of interaction is a strong and directional force that often leads to the formation of one-dimensional chains or more complex supramolecular architectures. researchgate.netresearchgate.net
π–π Stacking: The presence of two aromatic rings, the phenyl and the nitrophenyl groups, suggests the likelihood of π–π stacking interactions. These interactions arise from the attractive, noncovalent forces between the electron clouds of adjacent aromatic rings. In similar crystal structures, π–π stacking between tetrazole rings of adjacent chains has been observed, with centroid-centroid distances around 3.450 Å. researchgate.net This type of interaction plays a crucial role in stabilizing the crystal lattice.
The combination of N—H···N hydrogen bonding and π–π stacking interactions is a common motif in the crystal engineering of nitrogen-rich heterocyclic compounds, leading to robust and well-ordered crystalline materials.
Computational and Theoretical Investigations of Electronic Structure and Reactivity
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process identifies the lowest energy conformation. For 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would further explore the energy landscape of the molecule, particularly the rotational barriers around the single bonds connecting the phenyl and nitrophenyl rings to the tetrazole core.
Interactive Data Table: Hypothetical Optimized Geometrical Parameters
| Parameter | Value |
| Bond Length (C-N, tetrazole) | Data not available |
| Bond Length (N-N, tetrazole) | Data not available |
| Bond Angle (N-C-N, tetrazole) | Data not available |
| Dihedral Angle (Phenyl-Tetrazole) | Data not available |
| Dihedral Angle (Nitrophenyl-Tetrazole) | Data not available |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. An FMO analysis of this compound would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Interactive Data Table: Hypothetical FMO Properties
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Energy Gap | Data not available |
The MEP surface is a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of the tetrazole ring and the oxygen atoms of the nitro group, indicating these as sites for electrophilic attack. Positive potential might be expected on the hydrogen atoms of the phenyl rings.
Interactive Data Table: Hypothetical NBO Charges
| Atom | Charge (e) |
| N (tetrazole) | Data not available |
| C (phenyl) | Data not available |
| N (nitro group) | Data not available |
| O (nitro group) | Data not available |
Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental data. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would help in assigning the peaks in an experimental spectrum. Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) would allow for the identification of characteristic functional group vibrations.
Interactive Data Table: Hypothetical Predicted Spectroscopic Data
| Spectrum | Peak Position | Assignment |
| ¹H NMR | Data not available | Data not available |
| ¹³C NMR | Data not available | Data not available |
| IR Frequency | Data not available | Data not available |
Mechanistic Investigations of Chemical Reactions via Computational Methods
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. For this compound, this could involve studying its synthesis, decomposition, or its participation in various organic reactions. Such studies provide a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.
Transition State Localization and Reaction Path Analysis
Transition state localization is a fundamental computational procedure used to understand the mechanism of a chemical reaction. It involves finding the specific geometry (the transition state) that represents the highest energy point along the lowest energy path (the reaction path) connecting reactants and products. This analysis is crucial for determining reaction feasibility and understanding the step-by-step molecular transformations.
For a molecule like this compound, this analysis could be applied to study its synthesis, thermal decomposition, or photochemical reactions. For instance, in its synthesis via a [3+2] cycloaddition, computational methods could identify the transition state structure, revealing the concerted or stepwise nature of the ring formation. The reaction path, often traced using an Intrinsic Reaction Coordinate (IRC) calculation, confirms that the located transition state correctly connects the desired reactants and products.
Despite the utility of these methods, specific studies detailing the localization of transition states and the analysis of reaction paths for transformations involving this compound are not presently found in published research.
Energetics of Transformation and Regioselectivity Prediction
Building upon transition state analysis, the energetics of a transformation involves calculating the relative energies of reactants, transition states, intermediates, and products. The energy difference between the reactants and the transition state defines the activation energy barrier, a key factor controlling the reaction rate.
In the context of this compound, energetic calculations could predict the regioselectivity of its formation. The synthesis of 1,5-disubstituted tetrazoles can potentially yield the 1,4-disubstituted isomer. By comparing the activation energies for the reaction pathways leading to each isomer, computational models can predict which product is kinetically favored.
Currently, there is a lack of specific published data on the calculated energetics and regioselectivity for the synthesis or reactions of this compound.
Solvation Effects Modeling in Computational Studies (e.g., Polarizable Continuum Model – PCM)
Chemical reactions are most often carried out in a solvent, which can significantly influence reaction rates and equilibria. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous dielectric medium surrounding a cavity that encloses the solute molecule. This approach allows for the calculation of molecular properties and reaction energetics in solution.
For this compound, applying a PCM would be essential for accurately modeling its behavior in different solvents, predicting how solvent polarity might affect its conformational preferences, electronic structure, and the energetics of any potential reactions. While PCM has been used in theoretical studies of other tetrazole derivatives to simulate solvent effects, a detailed study focusing on modeling these effects for this compound is not available in the literature.
Advanced Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
Advanced molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, providing a detailed picture of conformational dynamics and intermolecular interactions.
For this compound, MD simulations could reveal the rotational dynamics around the single bonds connecting the phenyl and nitrophenyl rings to the tetrazole core. This would provide insight into the molecule's flexibility and the accessible conformations in different environments. Furthermore, simulations of multiple molecules could elucidate the nature and strength of intermolecular interactions, such as π-π stacking, which govern the compound's solid-state packing and physical properties.
A review of the scientific literature indicates that advanced molecular dynamics simulations specifically investigating the conformational dynamics and intermolecular interactions of this compound have not been reported.
Reactivity, Derivatization, and Chemical Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Nitrophenyl Moieties
The substitution patterns on the two aromatic rings of 5-(4-nitrophenyl)-1-phenyl-1H-tetrazole are heavily influenced by the electronic nature of the substituents.
1-Phenyl Moiety: The tetrazole ring acts as a moderate to strong electron-withdrawing group, deactivating the attached 1-phenyl ring towards electrophilic aromatic substitution. Any substitution reactions, which would require harsh conditions, are expected to be directed to the meta-position relative to the tetrazole ring.
5-(4-Nitrophenyl) Moiety: This ring is doubly deactivated towards electrophilic substitution by both the tetrazole ring at position 1 and the strongly electron-withdrawing nitro group at position 4. Therefore, electrophilic substitution on this ring is exceptionally difficult.
Conversely, the 4-nitrophenyl ring is highly activated for nucleophilic aromatic substitution (SNAr) . The presence of the potent electron-withdrawing nitro group, para to the tetrazole substituent, stabilizes the formation of a Meisenheimer complex intermediate. This allows for the displacement of the nitro group by strong nucleophiles. While direct displacement of the nitro group on the parent compound is a plausible reaction pathway, studies on analogous systems like 5-(4-nitrophenyl)-10,15,20-triphenylporphyrin have shown that nucleophiles can attack other positions on the nitrophenyl ring, leading to a variety of substitution products depending on the nucleophile and solvent conditions. researchgate.net
Redox Chemistry of the Nitro Group: Selective Reduction to Amino Derivatives
The nitro group on the 5-phenyl ring is a versatile functional handle that can be readily reduced to an amino group, yielding the key synthetic intermediate, 5-(4-aminophenyl)-1-phenyl-1H-tetrazole. This transformation is a cornerstone in the derivatization of the parent molecule. A variety of reducing agents can achieve this conversion with high chemoselectivity, leaving the tetrazole ring and the second phenyl ring intact. researchgate.net The choice of reagent can be tailored to accommodate other functional groups within a more complex molecule.
Common methods for this selective reduction include catalytic hydrogenation and chemical reduction using metal/acid systems. commonorganicchemistry.comwikipedia.org
| Reagent/Catalyst | Solvent | Conditions | Product | Typical Yield | Reference(s) |
| H₂, Pd/C | Ethanol or Ethyl Acetate | Room Temperature, Atmospheric Pressure | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | >90% | commonorganicchemistry.com |
| SnCl₂·2H₂O | Ethanol or HCl | Reflux | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | 80-95% | commonorganicchemistry.com |
| Fe, HCl/AcOH | Water/Ethanol | Reflux | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | 85-95% | commonorganicchemistry.com |
| Zn, AcOH | Acetic Acid | Room Temperature | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | High | commonorganicchemistry.com |
| NaBH₄, Ni(PPh₃)₄ | Ethanol | Room Temperature | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | Good | jsynthchem.com |
| HSiCl₃, Tertiary Amine | Dichloromethane | Room Temperature | 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | High | beilstein-journals.org |
This table presents common reduction methods for aromatic nitro groups, which are applicable to this compound.
Reactions Involving the Tetrazole Ring System: Ring-Opening and Cycloaddition Reactivity
The tetrazole ring, despite its aromatic character and relative stability, can undergo characteristic ring-opening reactions under thermal or photochemical conditions. researchgate.netnih.gov This process typically involves the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable event.
Photolysis or thermolysis of 1,5-disubstituted tetrazoles like this compound generates a highly reactive nitrilimine intermediate. nih.govresearchgate.net This 1,3-dipolar species can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. This strategy provides a powerful route to synthesize other five-membered heterocyclic systems. For instance, reaction with alkenes would yield pyrazoline derivatives, while reaction with alkynes would produce pyrazole (B372694) derivatives. This reactivity opens a pathway to diverse heterocyclic structures starting from the tetrazole scaffold.
Metalation and Further Functionalization of the Tetrazole Nucleus
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In this compound, the tetrazole ring can act as a directing group for the deprotonation of the ortho-hydrogens on the 1-phenyl ring. mt.com Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures can generate an ortho-lithiated species. hw.ac.ukclockss.org This organometallic intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups specifically at the C-2' position of the 1-phenyl ring.
Metalation of the 4-nitrophenyl ring is generally precluded due to the high reactivity of the nitro group towards strong bases and organometallic reagents.
| Electrophile | Reagent | Resulting Functional Group | Product Example |
| Carbon Dioxide | CO₂(s) | Carboxylic Acid | 2'-(1-Phenyl-5-(4-nitrophenyl)-1H-tetrazol-1-yl)benzoic acid |
| Aldehydes/Ketones | R₂C=O | Hydroxyalkyl | 1-(2'-(1-Hydroxyalkyl)phenyl)-5-(4-nitrophenyl)-1H-tetrazole |
| Alkyl Halides | R-X | Alkyl | 1-(2'-Alkylphenyl)-5-(4-nitrophenyl)-1H-tetrazole |
| Iodine | I₂ | Iodo | 1-(2'-Iodophenyl)-5-(4-nitrophenyl)-1H-tetrazole |
| Disulfides | RSSR | Thioether | 1-(2'-(Alkylthio)phenyl)-5-(4-nitrophenyl)-1H-tetrazole |
This table illustrates potential functionalizations following the directed ortho-metalation of the 1-phenyl ring.
Synthesis of Hybrid Heterocyclic Systems Incorporating the this compound Scaffold
The this compound scaffold, particularly its amino derivative, is an excellent building block for the synthesis of more complex, multi-heterocyclic or "hybrid" systems.
The amino group of 5-(4-aminophenyl)-1-phenyl-1H-tetrazole can be readily transformed into other functionalities or used as a handle to construct new rings. For example:
Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions.
Amide/Sulfonamide Formation: Acylation or sulfonylation of the amine provides access to a large library of amide and sulfonamide derivatives.
Ring Annulation Reactions: The aniline (B41778) derivative can participate in classic ring-forming reactions. For instance, reaction with β-ketoesters (Skraup or Doebner-von Miller reactions) can yield quinoline (B57606) rings, while condensation with 1,2-dicarbonyl compounds can lead to quinoxalines.
Furthermore, modern cross-coupling reactions can be employed. For instance, C-N coupling reactions between a tetrazole derivative and a boronic acid, catalyzed by copper nanoparticles, have been shown to be effective for creating complex diaryl tetrazole systems. nih.gov This approach could be applied to couple different aryl or heteroaryl groups to the tetrazole nitrogen, further expanding the structural diversity of accessible hybrid systems.
| Starting Material | Reagents | Reaction Type | Hybrid System Formed |
| 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | 1,3-Dicarbonyl compound | Condensation | A tetrazolyl-phenyl-dihydropyridine system |
| 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | α-Haloketone | Hantzsch-type synthesis | A tetrazolyl-phenyl-thiazole system |
| 5-(4-Aminophenyl)-1-phenyl-1H-tetrazole | Phthalic anhydride | Condensation | A tetrazolyl-phenyl-phthalimide system |
| This compound | Arylboronic acid, Cu₂O | C-N Coupling | A diaryl tetrazole system |
This table provides examples of synthetic strategies to generate hybrid heterocyclic systems.
Coordination Chemistry and Ligand Design
Coordination Modes of 5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole with Metal Centers
No information available.
Investigation of N-Donor Sites and Preferential Coordination Geometries
No information available.
Influence of Aromatic Substituents on Ligand Properties
No information available.
Synthesis and Characterization of Metal Complexes and Coordination Polymers
No information available.
Design Principles for Self-Assembly in Coordination Networks
No information available.
Application in Metal-Organic Frameworks (MOFs) Research
No information available.
Role of Tetrazole-Based Linkers in MOF Topology and Porosity
No information available.
Structure-Property Relationships in MOF Materials
The direct correlation between the structure of a MOF and its functional properties is a central theme in the field of coordination chemistry. For MOFs constructed using this compound as a ligand, the structure-property relationships are governed by the interplay of the ligand's constituent parts with the metal nodes. While specific experimental data on MOFs synthesized with this exact ligand are not extensively documented in the literature, we can infer the likely relationships based on the well-understood roles of similar functional groups in other MOF systems.
The tetrazole ring offers multiple nitrogen atoms for coordination, allowing for a variety of binding modes with metal centers. This versatility can lead to the formation of diverse network topologies. The presence of uncoordinated nitrogen atoms within the tetrazole ring can act as Lewis basic sites, which can enhance the selective adsorption of certain gases, such as carbon dioxide, through dipole-quadrupole interactions. rsc.org
The phenyl group attached to the tetrazole ring adds steric bulk and influences the spatial arrangement of the ligands around the metal centers. This can affect the pore size and shape of the resulting framework. Furthermore, the aromatic nature of the phenyl rings can contribute to the thermal stability of the MOF and can provide sites for π-π stacking interactions, which can play a role in the adsorption of small aromatic molecules.
The nitro (-NO2) functional group on the 4-position of the phenyl ring is a strong electron-withdrawing group that significantly impacts the electronic properties of the ligand and the resulting MOF. The polar nature of the nitro group can create strong dipole moments within the pores of the MOF, leading to enhanced selectivity for polar molecules. researchgate.net This functionality is particularly beneficial for applications in gas separation and sensing. For instance, the nitro groups can act as binding sites for specific analytes, leading to changes in the MOF's optical or electronic properties, which forms the basis for chemical sensing. Moreover, the electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers in the MOF, which can be advantageous for catalytic applications. researchgate.net
The combination of these functional groups in this compound suggests that MOFs constructed from this ligand would likely exhibit properties such as high thermal stability, selective gas adsorption capabilities, and potential for catalytic activity or chemical sensing. The precise properties would, of course, depend on the choice of the metal node and the specific synthesis conditions, which would determine the final topology and porosity of the framework.
The following table summarizes the expected influence of the ligand's functional groups on the properties of a hypothetical MOF.
| Ligand Functional Group | Influence on MOF Structure | Expected Impact on MOF Properties |
| Tetrazole Ring | Versatile coordination modes, potential for uncoordinated N atoms. | High thermal stability, potential for selective gas adsorption (e.g., CO2), formation of diverse network topologies. |
| Phenyl Group | Adds steric bulk, potential for π-π stacking interactions. | Influences pore size and shape, contributes to thermal stability, potential for adsorption of aromatic molecules. |
| Nitrophenyl Group | Introduces polarity and electron-withdrawing character. | Enhanced selectivity for polar molecules, potential for chemical sensing applications, increased Lewis acidity for catalysis. |
Further research into the synthesis and characterization of MOFs using this compound would be necessary to experimentally validate these predicted structure-property relationships. The detailed findings from such studies would provide valuable insights into the design of new functional materials for a range of applications.
A comparative overview of properties in hypothetical MOFs based on the functionalization of the phenyltetrazole ligand is presented below, illustrating the anticipated effects of the nitro group.
| Property | MOF with 1-phenyl-5-phenyl-1H-tetrazole | MOF with this compound | Rationale for Difference |
| CO2 Adsorption Capacity | Moderate | High | The polar nitro group enhances interactions with the CO2 quadrupole moment. researchgate.net |
| Selectivity for Polar Analytes | Low | High | The nitro group provides specific binding sites for polar molecules. |
| Catalytic Activity (Lewis Acid-catalyzed reactions) | Moderate | Enhanced | The electron-withdrawing nitro group increases the Lewis acidity of the metal centers. researchgate.net |
| Luminescence Quenching by Nitroaromatics | Low | High | The electron-deficient nitrophenyl group can facilitate energy transfer from the excited framework to nitroaromatic analytes. |
Advanced Materials and Chemical Applications Beyond Traditional Classification
Application as Reagents in Specialized Organic Synthesis Methodologies
The tetrazole ring, particularly when substituted with electronically active groups, serves as a robust and versatile scaffold in organic synthesis. Its stability and predictable reactivity allow for its use both as a catalyst and as a foundational building block for more complex molecular architectures.
In the automated solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite (B1245037) method, the coupling of a phosphoramidite monomer to the growing oligonucleotide chain requires an activator. The activator, a weak acid, protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group that is subsequently displaced by the 5'-hydroxyl group of the growing chain.
5-(4-Nitrophenyl)-1H-tetrazole has been identified as a highly efficient, or "turbo," activator for this critical coupling step. Its efficacy is attributed to its increased acidity compared to the standard activator, 1H-tetrazole. The electron-withdrawing nitro group on the phenyl ring lowers the pKa of the tetrazole's N-H proton, leading to faster protonation of the phosphoramidite and, consequently, accelerated coupling kinetics. This enhanced activity is particularly beneficial for the coupling of sterically hindered monomers, such as those used in RNA synthesis (e.g., 2'-O-methylnucleoside 3'-phosphoramidites), where the standard activator 1H-tetrazole can be sluggish.
However, a significant practical limitation of 5-(4-Nitrophenyl)-1H-tetrazole is its low solubility in acetonitrile, the preferred solvent for oligonucleotide synthesis. This poor solubility can lead to the compound crystallizing in the fluid lines and valves of automated synthesizers, potentially causing instrument blockage and synthesis failure.
Table 1: Comparison of pKa Values for Oligonucleotide Synthesis Activators
| Activator | pKa | Reference(s) |
|---|---|---|
| 1H-Tetrazole | 4.9 | nih.gov |
| 5-(4-Nitrophenyl)-1H-tetrazole | 3.7 | nih.gov |
| 5-Ethylthio-1H-tetrazole | 4.28 | digitellinc.com |
| 5-(3,5-bis(Trifluoromethyl)phenyl)-1H-tetrazole | 3.4 | nih.gov |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | researchgate.net |
The stable 1,5-disubstituted tetrazole scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic systems. The phenyl rings at the 1- and 5-positions can be functionalized, and the tetrazole ring itself can participate in or influence subsequent chemical transformations.
Research has demonstrated the utility of 1,5-diaryl tetrazoles as precursors for constructing fused heterocyclic compounds. For instance, a tetrazole derivative, 5-(4-chlorophenyl)-1-phenyl-1H-tetrazole-4-carboxaldehyde, has been used as a key intermediate in the synthesis of novel pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyridazine derivatives. In this synthetic pathway, the aldehyde group on the tetrazole core undergoes condensation reactions with various reagents, such as thiourea (B124793) and hydrazine (B178648) derivatives, to build the new fused ring systems. The tetrazole moiety acts as a stable, directing group throughout the reaction sequence.
Similarly, other studies have utilized the reactivity of functional groups attached to the tetrazole core to construct a variety of other heterocyclic structures, including thiazoles, pyridines, pyrans, and pyrazoles. These syntheses underscore the role of the 1,5-diaryl tetrazole framework as a robust building block, allowing for the elaboration of complex molecular architectures that are of interest in medicinal chemistry and materials science.
Exploration in Energetic Materials Science
The field of energetic materials science focuses on the design and synthesis of molecules that can release large amounts of stored chemical energy upon decomposition. High-nitrogen content compounds are of particular interest as they tend to decompose into the thermodynamically stable and environmentally benign dinitrogen (N₂) gas, a process that is highly exothermic.
5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole incorporates several key features that make it and its isomers subjects of interest in energetic materials research:
Positive Heat of Formation : The tetrazole ring is an energy-rich moiety with a significant positive enthalpy of formation. This stored energy is released during decomposition, adding to the material's total energy release.
Nitro Group (-NO₂) Integration : The presence of the 4-nitro group is a crucial design element. It not only increases the nitrogen content but also improves the oxygen balance of the molecule. A better oxygen balance allows for more complete combustion of the carbon and hydrogen atoms to CO₂ and H₂O, maximizing the energy output. Furthermore, the nitro group contributes to a higher molecular density, which is a critical factor in determining the detonation performance (velocity and pressure) of an energetic material.
A study on the thermal properties of the isomer 1-(4-nitrophenyl)-1H-tetrazole provided specific data on its decomposition. researchgate.net Using Thermogravimetry–Differential Thermal Analysis (TG-DTA), it was observed that the compound undergoes a sharp, exothermic decomposition. researchgate.net Differential Scanning Calorimetry (DSC) measurements quantified this exothermic event, confirming the significant energy release associated with the breakdown of the molecule. researchgate.net Such studies are vital for characterizing the energetic potential and thermal stability of new compounds. The decomposition of these nitrophenyl-substituted tetrazoles is believed to proceed via the cleavage of the tetrazole ring, releasing N₂, followed by the decomposition of the remaining organic fragments. researchgate.net
Nonlinear Optical (NLO) Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in photonics, including optical data storage, telecommunications, and optical switching. A common strategy for creating molecular NLO materials is the design of "push-pull" chromophores.
A push-pull molecule is characterized by an electron-donating group (the "push") and an electron-accepting group (the "pull") connected by a π-conjugated system (a linker). This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation, which gives rise to significant NLO properties.
The this compound scaffold is an ideal candidate for this type of molecular engineering. In this structure:
The 4-nitrophenyl group serves as a potent electron-accepting (pull) moiety due to the strong electron-withdrawing nature of the nitro group.
The 1-phenyl group can be functionalized with electron-donating substituents (e.g., -NR₂, -OR) to act as the electron-donating (push) moiety.
The tetrazole ring , along with the adjacent phenyl rings, can function as the π-conjugated linker, facilitating the electronic communication between the donor and acceptor ends of the molecule.
Research on the closely related isomer, 5-(4-nitrophenyl)-2-phenyl-2H-tetrazole, has demonstrated the viability of this approach. nih.gov In this work, the 5-(4-nitrophenyl)tetrazole unit was used as a precursor and coupled with various aryl boronic acids (including phenylboronic acid) via a copper-catalyzed C-N coupling reaction to yield a series of 2,5-disubstituted tetrazoles. nih.gov The resulting molecules, such as 5-(4-nitrophenyl)-2-phenyl-2H-tetrazole, exhibited the characteristic push-pull architecture. nih.gov Photophysical studies confirmed the presence of an intramolecular charge transfer, and measurements of the first hyperpolarizability (a measure of NLO activity) showed that these tetrazole-based systems possess notable NLO properties. nih.govrsc.orgnih.gov This research validates the concept of using the nitrophenyl-tetrazole core as a building block for the rational design of new NLO materials. nih.govrsc.org
Structure-Property Relationships for Hyperpolarizability and Optical Response
The nonlinear optical (NLO) properties of tetrazole derivatives are intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups. In molecules like this compound, the nitrophenyl group acts as a strong electron acceptor, while the phenyl group is a weaker donor. This "push-pull" architecture is crucial for inducing significant second-order NLO responses, such as high first hyperpolarizability (β).
Research into a series of 2,5-disubstituted tetrazoles has demonstrated that the tetrazole ring can function effectively as a conjugative π-linker, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor group. nih.gov The efficiency of this ICT, and consequently the magnitude of the NLO response, is highly dependent on the strength of the donor and acceptor substituents. nih.gov
In one study, a series of push-pull tetrazoles were synthesized where the acceptor group was a p-nitrophenyl unit, similar to the subject compound. The donor group was varied to modulate the electronic properties. nih.govnih.gov The first hyperpolarizability values (βHRS) were measured using the solution-based hyper-Rayleigh scattering technique. nih.govnih.gov A strong correlation was observed between the calculated total hyperpolarizability (βtot) and the experimentally measured values. nih.govnih.gov The compound with the most potent electron-donating group, 4-(N,N-diphenylamino)phenyl, exhibited the highest NLO activity due to its superior push-pull characteristics. nih.govnih.gov While this compound itself has a modest push-pull character, these studies underscore the fundamental principle that enhancing the electron-donating capacity of the substituent at the 1-position would significantly increase its hyperpolarizability.
Computational studies, such as time-dependent density functional theory (TD-DFT) calculations, have confirmed that the longest wavelength absorption band in these molecules is associated with an ICT from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov The structure-property relationship is clear: a greater push-pull effect leads to a more efficient ICT, which in turn results in a larger first hyperpolarizability, making these materials promising for applications like frequency doubling. nih.gov
Table 1: Experimental and Calculated First Hyperpolarizability of Substituted Tetrazoles
| Compound | Donor Group (at position 1) | Acceptor Group (at position 5) | Experimental β | Calculated β |
| 1b | Phenyl | 4-Nitrophenyl | 145 | 86 |
| 1c | 2-(dibenzo[b,d]furan-4-yl) | 4-Nitrophenyl | 190 | 114 |
| 1d | 4-(N,N-diphenylamino)phenyl | 4-Nitrophenyl | 700 | 413 |
Data sourced from studies on analogous 2,5-disubstituted tetrazoles to illustrate structure-property relationships. nih.govnih.gov
Corrosion Inhibition Studies
Tetrazole derivatives are recognized as effective corrosion inhibitors for various metals, a property attributed to their ability to adsorb onto the metal surface and form a protective barrier. The specific molecular structure of this compound influences its adsorption mechanism and inhibition efficiency.
The primary step in corrosion inhibition by tetrazole derivatives is their adsorption onto the metal surface. rsc.org This process is largely governed by the interaction between the heteroatoms in the tetrazole ring and the metal atoms. Density functional theory (DFT) calculations have been used to study the adsorption of archetypal azole molecules on oxidized copper surfaces, providing insights applicable to tetrazole derivatives. rsc.orgsemanticscholar.orgrsc.org
These studies reveal that molecules preferentially bond to the metal surface through a single unsaturated nitrogen atom. semanticscholar.orgrsc.org On oxidized surfaces like Cu₂O(111), there are two types of copper sites: coordinatively-saturated (CSA) and coordinatively-unsaturated (CUS). rsc.orgsemanticscholar.org Tetrazoles adsorb much more strongly at the CUS sites, with adsorption energies potentially three times greater than at CSA sites. rsc.orgsemanticscholar.org The adsorption process is often accompanied by the formation of a hydrogen bond between the molecule and a surface oxygen ion. semanticscholar.orgrsc.org
The adsorption can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or donation from the inhibitor to the metal surface). The presence of the phenyl and nitrophenyl groups can influence the orientation of the molecule on the surface. Studies on similar compounds have shown that tetrazole molecules with certain electron-donating groups tend to adsorb perpendicularly to the surface, forming a stronger bond. nih.govacs.orgacs.org The adsorption of tetrazole inhibitors on mild steel has been found to obey the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netbhu.ac.in
The effectiveness of a tetrazole derivative as a corrosion inhibitor is strongly correlated with its molecular electronic properties. Quantum chemical calculations are widely used to determine parameters that predict inhibition efficiency. nih.govacs.orgtaylorfrancis.com
Key electronic parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy gap (ΔE = ELUMO - EHOMO). nih.govacs.org
EHOMO : A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger bond formation and higher inhibition efficiency. acs.org
ELUMO : A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which also contributes to the formation of a protective film.
Energy Gap (ΔE) : A smaller energy gap implies higher reactivity of the molecule, which generally correlates with increased inhibition efficiency as the molecule can more readily interact with the metal surface. acs.org
Table 2: Correlation of Quantum Chemical Parameters with Corrosion Inhibition Efficiency
| Quantum Chemical Parameter | Definition | Relationship with Inhibition Efficiency |
| E | Energy of the Highest Occupied Molecular Orbital | Higher value indicates better electron-donating ability, leading to higher efficiency. |
| E | Energy of the Lowest Unoccupied Molecular Orbital | Lower value indicates better electron-accepting ability, enhancing efficiency. |
| ΔE (Energy Gap) | E | Smaller value suggests higher reactivity and generally better inhibition. |
| η (Hardness) | (E | Lower value (i.e., softer molecule) correlates with higher efficiency. |
| σ (Softness) | 1/η | Higher value correlates with higher efficiency. |
| ΔN (Fraction of Electrons Transferred) | Measures electron flow from inhibitor to metal | Higher value indicates stronger bonding and better inhibition. |
Catalytic Applications of Tetrazole Derivatives
While much research focuses on the synthesis of tetrazoles using catalysts, the tetrazole moiety itself plays a crucial role as a component in the design of new catalytic systems. researchgate.net Tetrazole derivatives are not typically used as catalysts in their own right, but rather as highly effective ligands that can modify the reactivity and selectivity of metal centers in catalyst complexes. researchgate.netnih.gov
The tetrazole ring contains four nitrogen atoms with non-bonding electron pairs, making it an excellent chelating agent or ligand in coordination chemistry. researchgate.netnih.gov This property is exploited to create novel catalysts. For instance, tetrazole-based ligands can be incorporated into metal-organic frameworks (MOFs), creating porous materials with catalytically active metal sites.
Furthermore, tetrazole derivatives are used to functionalize supports for heterogeneous catalysts. Nanoparticles, particularly magnetic nanoparticles, are often used as catalyst supports due to their high surface area and ease of separation. nanomaterchem.comrsc.org Tetrazole-containing ligands can be anchored to these supports to immobilize metal ions, such as copper, creating stable and recyclable nanocatalysts. nanomaterchem.comresearchgate.netnih.gov These functionalized materials have demonstrated high efficiency in various organic transformations, including the synthesis of other heterocyclic compounds. rsc.orgnih.gov The synergy between the metallic center and the tetrazole-containing ligand is often key to the catalyst's effectiveness. researchgate.net
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Protocols for Tetrazole Scaffolds
The synthesis of tetrazole scaffolds, including 5-(4-Nitrophenyl)-1-phenyl-1H-tetrazole, is evolving towards more environmentally benign and efficient methodologies. researchgate.net A primary focus of future research is the development of "green" synthetic protocols that minimize waste, avoid hazardous reagents, and reduce energy consumption. dntb.gov.ua Key areas of exploration include the use of water as a solvent, solvent-free reaction conditions, and the application of recyclable catalysts. researchgate.net
Multicomponent reactions (MCRs) represent a promising avenue for the efficient, one-pot synthesis of complex tetrazole derivatives. beilstein-journals.orgnih.govnih.gov These reactions, by their nature, enhance atom economy and reduce the number of purification steps. The Ugi and Passerini reactions, for example, have been adapted to incorporate the tetrazole moiety, allowing for the rapid generation of diverse molecular libraries. beilstein-journals.orgnih.govresearchgate.net Further research into novel MCRs involving tetrazole precursors is anticipated to yield even more efficient and versatile synthetic routes.
The use of nanocatalysts is another burgeoning area in tetrazole synthesis. rsc.org Materials such as magnetic nanoparticles, boehmite, and various metal-organic frameworks (MOFs) offer high catalytic activity, selectivity, and ease of separation and reuse, aligning with the principles of sustainable chemistry. rsc.org Future work will likely focus on designing even more sophisticated and robust nanocatalytic systems for tetrazole synthesis.
| Synthetic Strategy | Key Features | Potential Advantages |
| Green Chemistry Approaches | Use of green solvents (e.g., water, PEG-400), solvent-free conditions, sonochemistry. researchgate.net | Reduced environmental impact, lower cost, increased safety. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants (e.g., Ugi, Passerini). beilstein-journals.orgnih.gov | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net |
| Nanocatalysis | Employment of catalysts like magnetic nanoparticles, zeolites, and metal-organic frameworks. rsc.orgthieme-connect.com | High efficiency, selectivity, recyclability, and stability of the catalyst. researchgate.net |
| Microwave-Assisted Synthesis | Utilization of microwave irradiation to accelerate reaction rates. thieme-connect.com | Shorter reaction times, improved yields, and cleaner reaction profiles. researchgate.net |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Dynamic Structure Analysis
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques are becoming indispensable tools for real-time, in-situ monitoring of these chemical transformations. magritek.com Techniques such as benchtop Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Raman, and UV/Visible spectroscopy allow for the continuous tracking of reactant consumption and product formation without the need for sample extraction. magritek.comtsijournals.commdpi.com This capability is vital for optimizing reaction conditions to improve yield and minimize byproducts. magritek.com
These real-time monitoring techniques provide valuable data for kinetic studies, helping to elucidate complex reaction pathways. researchgate.net Furthermore, advanced spectroscopic methods are essential for the detailed structural analysis of tetrazole derivatives. Two-dimensional NMR techniques, for instance, can provide unambiguous assignments of complex molecular structures, while X-ray crystallography offers precise information on the solid-state conformation and intermolecular interactions. researchgate.net
| Spectroscopic Technique | Application in Tetrazole Research | Information Gained |
| Benchtop NMR Spectroscopy | Real-time reaction monitoring. magritek.com | Reaction kinetics, optimization of yield, identification of intermediates. magritek.com |
| FT-IR & Raman Spectroscopy | In-line process analysis and structural characterization. tsijournals.commdpi.com | Functional group transformation, molecular structure, and bonding information. nih.gov |
| UV/Visible Spectroscopy | Real-time monitoring of bioprocesses and chemical reactions. mdpi.com | Concentration of reactants and products, reaction progress. |
| X-ray Crystallography | Determination of solid-state molecular structure. researchgate.net | Bond lengths, bond angles, crystal packing, and intermolecular interactions. researchgate.net |
Computational Modeling for Predictive Design of Advanced Materials and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of tetrazole derivatives like this compound. researchgate.net These computational models can accurately predict molecular geometries, heats of formation, and other energetic properties, which is particularly valuable in the design of high-energy materials. researchgate.netnih.gov By simulating various substitutions on the tetrazole ring, researchers can screen for novel compounds with desired detonation velocities and pressures while also assessing their thermal stability through bond dissociation energy calculations. researchgate.net
Predictive modeling extends beyond energetic materials to guide the synthesis of new functional materials. umich.edu Computational metrology, an emerging field, aims to directly measure a predictive model, thereby streamlining the process from material design to application. nih.gov For tetrazole-based systems, this could involve creating models that predict how changes in the molecular structure will affect properties relevant to medicinal chemistry or materials science. nih.gov High-throughput virtual screening, combining quantum chemical calculations with machine learning, can rapidly assess vast libraries of potential tetrazole derivatives to identify promising candidates for synthesis. nih.gov
Integration of Tetrazole Derivatives into Multifunctional Materials Systems
The unique properties of the tetrazole ring make it an attractive component for the design of multifunctional materials. acs.org One significant area of research is their use as ligands in the construction of metal-organic frameworks (MOFs). researchgate.netresearchgate.net The multiple nitrogen atoms of the tetrazole ring provide excellent coordination sites for metal ions, enabling the formation of diverse and stable MOF structures. researchgate.net These tetrazole-based MOFs are being explored for applications in gas storage, catalysis, and as energetic materials. researchgate.net
In the realm of medicinal chemistry, the tetrazole group is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. acs.orgresearchgate.netacs.org Future research will likely focus on incorporating tetrazole derivatives into more complex molecular architectures to develop new therapeutic agents. researchgate.net The integration of tetrazoles into polymers is another promising direction, with potential applications in the development of nitrogen-rich polymers and materials with unique electronic properties. bohrium.com
Exploration of New Chemical Transformations and Unprecedented Reactivity Patterns
While much is known about the synthesis of tetrazoles, the exploration of their chemical transformations and reactivity continues to be an active area of research. bohrium.com The tetrazole ring can undergo various reactions, including alkylation, acylation, and electrophilic substitution. researchgate.nettsijournals.com Photochemical transformations of tetrazoles offer synthetic routes to other nitrogen-containing heterocycles, as the high-energy ring can be selectively cleaved under UV irradiation to generate reactive intermediates. nih.gov
Future research will likely uncover unprecedented reactivity patterns by subjecting tetrazole derivatives to novel reaction conditions, catalysts, and reagents. bohrium.com The development of new methods for the functionalization of the tetrazole ring is crucial for expanding the chemical space of these compounds and enabling their use in a wider range of applications. bohrium.com The combination of multicomponent reactions with subsequent chemical transformations in a one-pot fashion is a powerful strategy for building molecular complexity from simple tetrazole precursors. researchgate.net
Q & A
Q. Table 1: Comparative Reaction Conditions
| Method | Solvent | Catalyst/Reagents | Yield | Reference |
|---|---|---|---|---|
| Triazine coupling | Acetone | None | 68% | |
| Sulfonyl derivatization | THF | LiHMDS, LiAlH₄ | ~75% | |
| Thioether formation | PEG-400 | Bleaching Earth Clay | 70-85% |
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Answer:
Q. Table 2: Substituent Impact on Melting Points
| Substituent | Melting Point (°C) | Reference |
|---|---|---|
| 4-Nitrophenyl | 240–243 | |
| 4-Methoxyphenyl | 210 | |
| 4-Fluorophenyl | Not reported |
Basic: What are common challenges in purifying tetrazole derivatives?
Answer:
- Recrystallization Solvents : DMSO (high polarity) is effective for nitro-substituted tetrazoles but may require slow cooling to avoid impurities .
- Chromatography : TLC monitoring (e.g., silica gel, CHCl₃/MeOH 9:1) is critical for reaction completion .
Advanced: How do computational and experimental mass data align for validation?
Answer:
- Exact Mass Matching : Calculated mass for C₁₄H₁₂N₄O₆ (332.0757 Da) vs. experimental HRMS (332.1017 Da) highlights isotopic patterns .
- Case Study : Compound 5a showed <0.01% deviation between calculated (C, 51.59; H, 2.45; N, 34.01) and experimental elemental analysis .
Advanced: How are structure-activity relationships (SAR) methodologically explored for tetrazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
